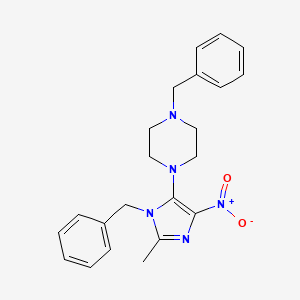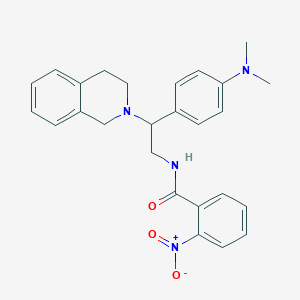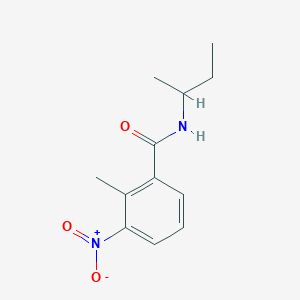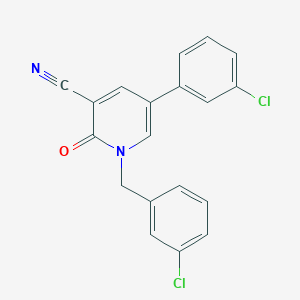
(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride” is not available in the literature .Applications De Recherche Scientifique
Chemical Synthesis and Derivatization
(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride plays a role in the chemical synthesis and derivatization of various compounds. The formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, which includes compounds related to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride, has been explored. These compounds are obtained from cycloalkanone oximes and are converted to corresponding acids and methyl esters, indicating its utility in complex chemical transformations (Savel'ev et al., 2016).
Synthesis of Anticonvulsants
Research has been conducted on the synthesis of compounds like DL-Fluorobenzenamides, which possess anticonvulsant activity. Compounds structurally similar to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride have been synthesized and tested, revealing the potential of such compounds in the development of new anticonvulsant drugs (Meza-Toledo et al., 2008).
DNA Cleavage Activity Enhancement
A study has shown that a complex containing a structure similar to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride can significantly increase the cleavage efficiency of plasmid DNA. This highlights its potential application in molecular biology, particularly in DNA manipulation and research (Chen et al., 2007).
Antiprotozoal Agents
Novel dipeptide-sulfonamides incorporating a structure similar to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride have shown promising antiprotozoal activities. Such compounds could be potential candidates for the treatment of diseases like malaria and trypanosomiasis, offering a new avenue in infectious disease treatment (Ekoh et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(9-3)7(8)10;/h5-6,9H,4H2,1-3H3,(H2,8,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMOTMKJYCBIBJ-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)


![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)

![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)

